![molecular formula C14H16N4O2 B1408932 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1858241-55-0](/img/structure/B1408932.png)
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole (4-AMIPO) is a small organic molecule with numerous potential applications in scientific research. It has been used in a variety of experiments, including in the study of biochemistry, pharmacology, and drug development. 4-AMIPO has been shown to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
- DMH1 has been investigated for its ability to inhibit autophagy induced by chemotherapeutic drugs . Autophagy is a cellular process that plays a crucial role in maintaining cellular homeostasis. By modulating autophagy, DMH1 could potentially enhance the efficacy of chemotherapy treatments.
- Another significant application of DMH1 is its role in suppressing metastasis. Researchers have found that DMH1 can suppress metastasis in colorectal cancer cells by targeting the HIF-1α/MCT-4 pathway, which is involved in lactate excretion . This finding suggests that DMH1 may have therapeutic potential in preventing cancer spread.
Autophagy Inhibition
Metastasis Suppression in Colorectal Cancer
properties
IUPAC Name |
4-(azidomethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)19-12-6-4-11(5-7-12)14-17-13(8-16-18-15)10(3)20-14/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVPOMNGUCUHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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